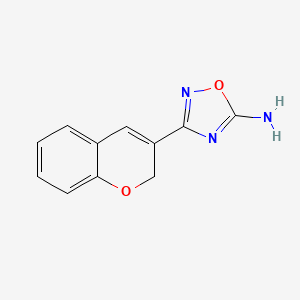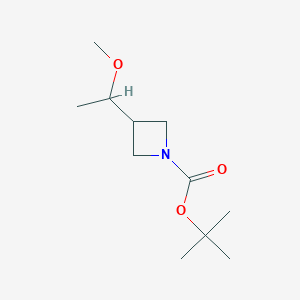
tert-Butyl 3-(1-methoxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil: es un compuesto químico con la fórmula molecular C11H21NO3 y un peso molecular de 215.29 g/mol Es un derivado de la azetidina, un heterociclo de cuatro miembros que contiene nitrógeno
Métodos De Preparación
La síntesis de 3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil típicamente involucra la reacción de derivados de azetidina con cloroformiato de terc-butilo y 1-metoxietanamina. Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El 3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo metoxietílico puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano o tetrahidrofurano, y temperaturas de reacción que van desde -78 °C hasta la temperatura ambiente . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
El 3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador de estas dianas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y las dianas moleculares que se están estudiando .
Comparación Con Compuestos Similares
El 3-(1-MetoxiEtil)Azetidin-1-carboxilato de Terc-Butil se puede comparar con otros compuestos similares, como:
3-(Bromometil)Azetidin-1-carboxilato de Terc-Butil: Este compuesto tiene un grupo bromometilo en lugar de un grupo metoxietílico, lo que puede conducir a diferentes reactividades y aplicaciones.
3-[(Metilsulfonil)oxi]Azetidin-1-carboxilato de Terc-Butil:
3-(Cianometileno)Azetidin-1-carboxilato de Terc-Butil: La presencia de un grupo cianometileno en este compuesto puede resultar en una reactividad y aplicaciones únicas.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(14-5)9-6-12(7-9)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
SBZMUAXRAALHFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


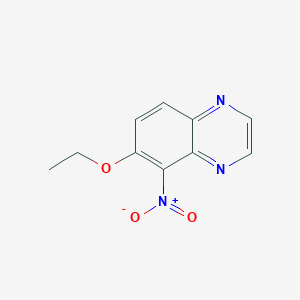
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)


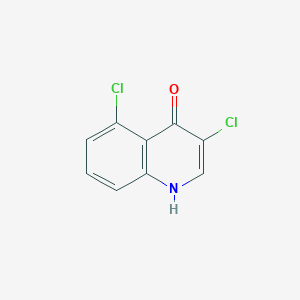
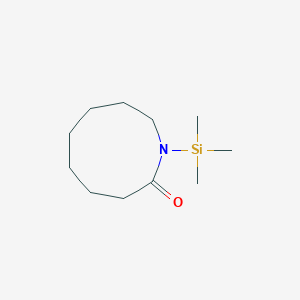


![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

